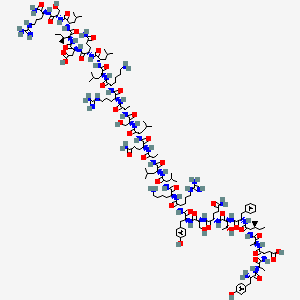
N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride
Übersicht
Beschreibung
“N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride” is an organic compound with the molecular formula C11H23ClN2O2. It is used in scientific research and development .
Molecular Structure Analysis
The molecular structure of “N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride” can be represented by the formula C11H23ClN2O2 . For a detailed molecular structure, you may refer to specialized chemical databases or software.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of New Temperature-Sensitive Polymers : A study by Uguzdogan et al. (2005) explored the synthesis of a new temperature-sensitive polymer, Poly(N-(3-ethoxypropyl)acrylamide), or PEPA. This polymer exhibited reversible phase transitions with temperature changes, indicating potential applications in drug targeting, affinity separation, and immobilization of bioactive agents.
Development of Novel Antidepressants : Research by Mahesh et al. (2011) involved the design and synthesis of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists. These compounds showed promise as novel antidepressants, suggesting potential therapeutic applications.
Synthesis of Schiff and Mannich Bases of Isatin Derivatives : In a study by Bekircan & Bektaş (2008), ethyl imidate hydrochlorides were prepared and reacted with various compounds to form Schiff and N-Mannich bases, which were then analyzed for their chemical structures. This research highlights the versatility of such compounds in chemical synthesis.
Evaluation of Analgesic and Antiparkinsonian Activities : A study by Amr et al. (2008) synthesized a series of substituted pyridine derivatives, including those involving ethoxy and piperidine elements, to evaluate their analgesic and antiparkinsonian activities. This indicates potential pharmacological applications.
Investigation of Receptor Imaging in Thorax with PET : Elsinga, van Waarde, and Vaalburg (2004) conducted a review focusing on PET-imaging of receptors in the thorax, involving compounds related to piperidine, suggesting diagnostic applications in medical imaging.
Safety And Hazards
The safety data sheet for a similar compound, “N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride”, mentions that it is for research and development use by a technically qualified individual . For detailed safety and hazard information, please refer to the material safety data sheet (MSDS) provided by the supplier.
Eigenschaften
IUPAC Name |
N-(3-ethoxypropyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-2-15-8-4-7-13-11(14)10-5-3-6-12-9-10;/h10,12H,2-9H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVQHCAHEDCYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424760.png)
![2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424761.png)


![N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424765.png)
![N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424767.png)





